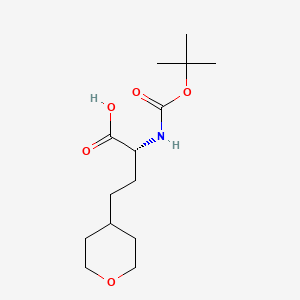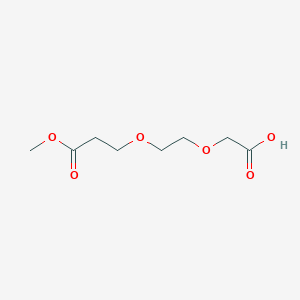![molecular formula C34H41N7O5 B8233940 beta-Alanine, N-[[2-[[[4-[[[(2-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B8233940.png)
beta-Alanine, N-[[2-[[[4-[[[(2-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, N-[[2-[[[4-[[[(2-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester is a complex organic compound known for its significant role in medicinal chemistry. This compound is a derivative of beta-alanine and is structurally characterized by the presence of a benzimidazole ring, a pyridine moiety, and an ethyl ester group. It is primarily recognized for its application in the pharmaceutical industry, particularly as a prodrug for anticoagulant medications.
Preparation Methods
The synthesis of Beta-Alanine, N-[[2-[[[4-[[[(2-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester involves several key steps:
N-Acylation: The process begins with the N-acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride to form nitro amino propanoate.
Reduction: The nitro group is then reduced to an amino group under catalytic hydrogenation conditions.
Nucleophilic Substitution: The resulting amino compound undergoes nucleophilic substitution with a novel synthon, such as n-hexyl-4-nitrophenyl carbonate, to form the desired product.
Industrial production methods often involve optimization of reaction conditions using design of experiment software to achieve high yields and purity. For instance, the Pinner reaction is optimized to prepare a key intermediate, amidine, in 97% yield .
Chemical Reactions Analysis
Beta-Alanine, N-[[2-[[[4-[[[(2-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions typically involve catalytic hydrogenation to convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace specific functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Beta-Alanine, N-[[2-[[[4-[[[(2-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound is studied for its role in biochemical pathways and interactions with biological molecules.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Beta-Alanine, N-[[2-[[[4-[[[(2-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester involves its conversion to the active form in the body. As a prodrug, it undergoes enzymatic hydrolysis to release the active anticoagulant agent, which then inhibits thrombin, a key enzyme in the blood coagulation pathway. This inhibition prevents the formation of blood clots and reduces the risk of stroke and other thromboembolic events .
Comparison with Similar Compounds
Similar compounds to Beta-Alanine, N-[[2-[[[4-[[[(2-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester include other anticoagulant prodrugs such as:
Dabigatran etexilate: Another prodrug that is converted to dabigatran, a direct thrombin inhibitor.
Rivaroxaban: A direct factor Xa inhibitor used as an anticoagulant.
Apixaban: Another factor Xa inhibitor with similar anticoagulant properties.
The uniqueness of this compound lies in its specific chemical structure, which allows for targeted delivery and activation within the body, providing effective anticoagulant therapy with potentially fewer side effects .
Properties
IUPAC Name |
ethyl 3-[[2-[[4-[(E)-(2-ethylbutoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N7O5/c1-5-24(6-2)23-46-34(44)39-37-21-25-11-14-27(15-12-25)36-22-31-38-28-20-26(13-16-29(28)40(31)4)33(43)41(19-17-32(42)45-7-3)30-10-8-9-18-35-30/h8-16,18,20-21,24,36H,5-7,17,19,22-23H2,1-4H3,(H,39,44)/b37-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGQAZSBSLNMOA-FDALDRLYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)NN=CC1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)COC(=O)N/N=C/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4S)-N-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-1-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B8233864.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-phenylethynyl)phenyl]propanoic acid](/img/structure/B8233873.png)






![(13,17-Dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl) acetate](/img/structure/B8233931.png)
![[(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8233935.png)
